molecular formula C20H26O4 B5033629 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene

Cat. No.: B5033629
M. Wt: 330.4 g/mol
InChI Key: DTFRECHAXPLEPA-UHFFFAOYSA-N
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Description

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene is an organic compound characterized by its complex ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene typically involves the reaction of 3-ethoxyphenol with ethylene oxide under basic conditions to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide to yield 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 1,4-dimethylbenzene under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar multi-step synthesis process, with optimization for large-scale production. This includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve distillation and recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring, potentially leading to the formation of cyclohexane derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Formation of 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: Formation of 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]cyclohexane.

    Substitution: Formation of 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethyl-2-nitrobenzene or 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethyl-2-bromobenzene.

Scientific Research Applications

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Contains a hydroxy group, making it more hydrophilic.

    2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Contains a mercapto group, which can form disulfide bonds .

Uniqueness

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene is unique due to its specific combination of ether linkages and aromatic structure, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

IUPAC Name

2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-18-6-5-7-19(15-18)23-12-10-21-11-13-24-20-14-16(2)8-9-17(20)3/h5-9,14-15H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFRECHAXPLEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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